N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 269410-27-7
VCID: VC21081234
InChI: InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F
Molecular Formula: C14H19BFNO3
Molecular Weight: 279.12 g/mol

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS No.: 269410-27-7

Cat. No.: VC21081234

Molecular Formula: C14H19BFNO3

Molecular Weight: 279.12 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide - 269410-27-7

Specification

CAS No. 269410-27-7
Molecular Formula C14H19BFNO3
Molecular Weight 279.12 g/mol
IUPAC Name N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Standard InChI Key LCMXRFQDZUWQLO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F

Introduction

Chemical Structure and Properties

Basic Information

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic molecule that belongs to the class of boronic acid derivatives. The compound is formally registered with the following identifiers:

ParameterValue
CAS Number269410-27-7
Molecular FormulaC14H19BFNO3
Molecular Weight279.11 g/mol
IUPAC NameN-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

The compound is also known by several synonyms including 4-Acetamido-3-fluorobenzeneboronic acid pinacol ester and Acetamide, N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- .

Physical and Chemical Properties

The physical and chemical properties of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide play a crucial role in its applications and handling requirements. Below are the key properties of this compound:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point414.0±40.0 °CPredicted
Density1.13±0.1 g/cm³Predicted
pKa14.17±0.70Predicted
Recommended Storage Temperature2-8°CExperimental

These properties indicate a stable compound with relatively high thermal resistance and moderate water solubility .

Structural Features

The structure of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide comprises several key functional groups that contribute to its chemical behavior and applications:

  • Boronic Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (pinacol boronic ester) is a protected form of a boronic acid. This group facilitates carbon-carbon bond formation in coupling reactions.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom at the 2-position of the phenyl ring enhances the compound's stability and modifies its electronic properties.

  • Amide Linkage: The acetamide group (N-acetyl) provides potential for hydrogen bonding interactions and contributes to the compound's biological activity profile.

The combination of these structural elements creates a molecule with versatile reactivity patterns and potential interactions with biological targets.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically follows established procedures for similar boronic acid derivatives. Based on synthetic methods for related compounds, the following routes are commonly employed:

  • From 2-Fluoro-4-Bromoaniline: The synthesis can begin with 2-fluoro-4-bromoaniline, which is first acetylated to form the corresponding acetamide derivative. This is followed by a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to introduce the boronic ester group.

  • Direct Borylation: For compounds with similar structures, direct borylation of the appropriate halogenated precursor using pinacolborane in the presence of a palladium catalyst is a common approach .

Reaction Conditions

The optimal reaction conditions for synthesizing this compound typically involve:

Reaction StepConditionsCatalyst/Reagents
Acetylation0-25°C, 2-4 hoursAcetic anhydride or acetyl chloride, base (TEA/pyridine)
Borylation80-100°C, 24 hoursPdCl₂(dppf), bis(pinacolato)diboron, KOAc, dioxane
PurificationColumn chromatographySilica gel, ethyl acetate/hexane gradient

The synthesis requires anhydrous conditions and an inert atmosphere (nitrogen or argon) to prevent degradation of the boronic ester intermediates .

Applications

Organic Synthesis

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide serves as an important building block in organic synthesis due to its functionalized structure:

  • Suzuki-Miyaura Cross-Coupling: The boronic ester moiety makes this compound an excellent partner in palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials.

  • Scaffold Building: The compound can serve as a scaffold for the construction of more complex molecular architectures, particularly those containing fluorinated aromatic rings.

  • Derivatization: The acetamide group provides a handle for further functionalization through hydrolysis to the free amine, which can then undergo various transformations.

Medicinal Chemistry

In medicinal chemistry, this compound and its structural analogs have shown promising applications:

  • Enzyme Inhibition: The boronic ester group can facilitate interactions with enzymes, particularly those containing active site nucleophiles such as serine proteases. The boronic acid functionality is known to form reversible covalent bonds with enzyme active sites.

  • Bioisosteric Replacements: Fluorinated aromatic compounds serve as important bioisosteres in drug design, often improving metabolic stability and binding affinities.

  • Pharmacological Probe: The compound can be used to study biological systems through its specific interactions with molecular targets.

Research Applications

Beyond its direct applications in synthesis and medicinal chemistry, N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has value in various research contexts:

  • Fragment-Based Drug Discovery: The compound can serve as a fragment for drug discovery efforts, particularly when targeting protein-protein interactions.

  • Fluorine Chemistry: As a fluorinated building block, it contributes to the growing field of fluorine chemistry in pharmaceutical development.

  • Materials Science: Similar boronic ester compounds have applications in materials science, including the development of sensors, fluorescent materials, and polymers with specific properties.

Mechanism of Action

Chemical Reactivity

The mechanism of action of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in chemical reactions is largely governed by the reactivity of its boronic ester group:

  • Transmetalation: In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with palladium complexes, transferring the aryl group to the metal center.

  • Lewis Acidity: The boron atom acts as a Lewis acid, enabling interactions with Lewis bases and nucleophiles.

  • Hydrolysis: Under basic aqueous conditions, the pinacol boronic ester can hydrolyze to the corresponding boronic acid, which has different reactivity patterns.

Biological Interactions

In biological systems, the compound's interactions are mediated through several structural features:

  • Hydrogen Bonding: The acetamide group can participate in hydrogen bonding as both a donor and acceptor, facilitating interactions with protein residues.

  • Fluorine Effects: The fluorine atom can engage in weak hydrogen bonding and influence the electronic distribution within the molecule, affecting its binding properties.

  • Boron-Diol Interactions: The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been reported in the literature. The table below compares some of these related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Difference
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide1150271-55-8C14H19BFNO3Fluorine at 4-position instead of 2-position
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)acetamide1150271-56-9C15H19BF3NO4Contains trifluoromethoxy group at 5-position
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide1082066-33-8C14H20BNO3Lacks fluorine atom; acetamide group in different position
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile1220219-61-3C14H17BFNO2Contains nitrile instead of acetamide group

This comparison highlights the structural diversity within this class of compounds and the potential for fine-tuning properties through strategic modifications .

Functional Differences

The functional differences between these compounds translate to distinct chemical and biological behaviors:

  • Reactivity Profiles: The position of the fluorine atom affects the electronic distribution in the aromatic ring, influencing reactivity in coupling reactions.

  • Biological Activity: Different substitution patterns lead to varied interactions with biological targets, resulting in distinct pharmacological profiles.

  • Physical Properties: Modifications in functional groups alter solubility, lipophilicity, and other physical properties relevant to application and formulation.

Safety ParameterInformation
Hazard CodesXi (Irritant)
Recommended PPEChemical-resistant gloves, safety glasses, lab coat
StorageStore at 2-8°C under inert gas
StabilitySensitive to moisture and prolonged exposure to air

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